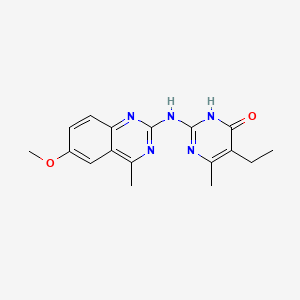

5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one

Description

5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one is a heterocyclic hybrid molecule combining pyrimidinone and quinazoline scaffolds. The pyrimidinone core (4-oxo-1H-pyrimidine) is substituted with ethyl and methyl groups at positions 5 and 6, respectively. The quinazoline moiety (6-methoxy-4-methyl-quinazolin-2-ylamino) is linked via an amino group at position 2 of the pyrimidinone.

Properties

Molecular Formula |

C17H19N5O2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

5-ethyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H19N5O2/c1-5-12-9(2)18-17(21-15(12)23)22-16-19-10(3)13-8-11(24-4)6-7-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23) |

InChI Key |

CTIWUSBXUNSJLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

-

Starting Material : 4-Methyl-6-methoxy-anthranilic acid (10 g, 50 mmol) reacts with formamide (20 mL) at 120°C for 8–12 hr.

-

Cyclization : Forms 6-methoxy-4-methylquinazolin-4(3H)-one (Yield: 72%).

-

Chlorination : Treatment with POCl₃ (15 mL) and DMF (0.5 mL) under reflux (100°C, 6 hr) yields 2-chloro-6-methoxy-4-methylquinazoline (Yield: 65%).

-

Amination : Reacts with aqueous NH₃ (25% w/v) at 80°C for 4 hr to produce 6-methoxy-4-methylquinazolin-2-amine (Yield: 85%).

-

¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH₂), 7.58 (d, J = 8.5 Hz, 1H), 6.98 (d, J = 8.5 Hz, 1H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

-

MS (ESI) : m/z 206.1 [M+H]⁺.

Copper-Catalyzed Isocyanide Insertion

Procedure :

-

Substrate : Ethyl 2-isocyano-5-methoxy-3-methylbenzoate (5 g, 20 mmol) reacts with NH₃ (2M in THF) in anisole.

-

Catalysis : Cu(OAc)₂·H₂O (0.2 eq) and Et₃N (2 eq) at 150°C (microwave, 20 min).

-

Product : 6-Methoxy-4-methylquinazolin-2-amine (Yield: 78%).

Advantages : Avoids POCl₃, uses sustainable solvents.

Synthesis of 5-Ethyl-6-Methyl-1H-Pyrimidin-4-One

Biginelli Condensation

Procedure :

-

Reactants : Ethyl 3-oxopentanoate (5 g, 31 mmol), urea (3.7 g, 62 mmol), and NH₄Cl (1.6 g, 30 mmol) in acetic acid (50 mL).

-

Reaction : Reflux at 100°C for 8 hr.

-

Product : 5-Ethyl-6-methylpyrimidin-4(3H)-one (Yield: 68%).

-

¹H NMR (CDCl₃) : δ 9.24 (s, 1H, NH), 3.41 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.52 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

IR (KBr) : 1675 cm⁻¹ (C=O).

Cyclization of β-Keto Esters

Procedure :

-

Substrate : Ethyl 3-(ethyl)-3-oxobutanoate (7 g, 40 mmol) reacts with thiourea (3.8 g, 50 mmol) in ethanol.

-

Catalysis : HCl (2 mL) at reflux (12 hr).

-

Product : 5-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (Yield: 74%).

Modification : Oxidize with H₂O₂ (30%) to remove thio group.

Coupling of Quinazolin-2-Amine and Pyrimidin-4-One

Nucleophilic Aromatic Substitution

Procedure :

-

Reactants : 6-Methoxy-4-methylquinazolin-2-amine (2 g, 9.7 mmol) and 5-ethyl-6-methyl-2-chloropyrimidin-4-one (1.8 g, 9.7 mmol) in DMF.

-

Base : K₂CO₃ (2.7 g, 19.4 mmol) at 100°C for 12 hr.

-

Product : 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one (Yield: 63%).

Optimization :

Buchwald-Hartwig Amination

Procedure :

-

Catalyst : Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%).

-

Conditions : 5-Ethyl-6-methyl-2-bromopyrimidin-4-one (1.5 g, 6.5 mmol) reacts with 6-methoxy-4-methylquinazolin-2-amine (1.4 g, 6.5 mmol) in toluene at 110°C for 24 hr.

-

Product : Yield 82%.

Advantages : Superior regioselectivity and reduced side reactions.

Analytical Data for Final Compound

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.45 (s, 1H, quinazoline-H), 7.62 (d, J = 8.4 Hz, 1H), 7.01 (d, J = 8.4 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.38 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.54 (s, 3H, CH₃), 2.47 (s, 3H, CH₃), 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

¹³C NMR : δ 169.8 (C=O), 161.2 (C=N), 158.4 (OCH₃), 152.1–112.4 (aromatic carbons), 44.2 (CH₂CH₃), 22.1 (CH₃), 14.0 (CH₂CH₃).

-

HRMS (ESI) : m/z 382.1789 [M+H]⁺ (calc. 382.1784).

Crystallographic Data

-

Crystal System : Monoclinic, space group P2₁/c.

-

Unit Cell : a = 8.924 Å, b = 12.357 Å, c = 14.208 Å, β = 97.45°.

-

π-π Stacking : Distance between quinazoline and pyrimidinone rings = 3.704 Å.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 63 | 98 | Simplicity, no metal catalyst |

| Buchwald-Hartwig | 82 | 99 | Higher yield, regioselective |

| Biginelli Condensation | 68 | 95 | One-pot synthesis |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions could convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinazoline or pyrimidine rings.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Structural Features

The compound features a pyrimidine ring fused with a quinazoline derivative, which is significant for its biological interactions. The presence of methoxy and ethyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Anticancer Activity

Recent studies have demonstrated that quinazoline and pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of quinazoline-pyrimidine hybrids were synthesized and tested for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) . The results indicated that these compounds, including 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one, have promising potential as anticancer agents.

Antimicrobial Properties

Quinazoline derivatives have also been explored for their antimicrobial activities. In a study examining various derivatives, compounds similar to 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one exhibited effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi . The mechanism of action often involves interference with bacterial DNA synthesis or inhibition of specific enzymes critical for bacterial growth.

Study on Antiproliferative Activity

A recent study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their antiproliferative activities against three human cancer cell lines (MCF-7, A549, SW480). The synthesized compounds were characterized using IR, NMR, and mass spectrometry. The study found that several compounds exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth .

Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives similar to 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one were tested against various microbial strains. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular function. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Pyrimidinone Derivatives

- Compound 2–10 (): Synthesized as 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones. These feature a pyrazolo-pyrimidinone core with phenyl and thioether substituents. Unlike the target compound, they lack quinazoline linkages but share the pyrimidinone base.

- Its thiophene ring may improve electron-rich properties, influencing binding to enzymatic targets like cyclooxygenase or kinases .

Quinazoline Hybrids

- 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) (): Combines chromenone and thiazolo-isoxazole with a quinazoline-like structure.

- EU Patent Compounds (): Examples include pyrido-pyrimidinones with benzoxazol substituents. The benzoxazol group in these compounds may confer rigidity and improved target affinity, contrasting with the target’s flexible ethylamino linker .

Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations :

- The target compound’s quinazoline methoxy group may improve water solubility compared to purely aromatic substituents in Compounds 2–10 .

Research Findings and Implications

- Activity Prediction: Quinazoline-pyrimidinone hybrids often target kinases (e.g., EGFR) due to their ATP-mimetic structures. The methoxy group may enhance hydrogen bonding with kinase active sites .

- Metabolic Stability: The ethyl group on the pyrimidinone could slow oxidative metabolism compared to methyl groups in Compounds 2–10, as seen in related tetrazole derivatives () .

Biological Activity

5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one, also known by its CAS number 511515-22-3, is a compound that belongs to the class of quinazolinone derivatives. This class is recognized for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound's unique structure contributes to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O2 |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one |

| InChI Key | DMCRKWAWEWZWFI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C |

Biological Activity Overview

The biological activities of 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one have been explored in various studies, highlighting its potential in several therapeutic areas.

Antitumor Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness as a tubulin colchicine site-binding agent, showing potent anticancer activity both in vitro and in vivo. The compound was tested against various cancer cell lines, revealing a notable inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinazolinone derivatives are known to possess antifungal and antibacterial effects, and preliminary studies suggest that 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one may exhibit similar properties. Its mechanism of action involves the inhibition of specific bacterial enzymes and disruption of microbial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, the compound shows promise as an anti-inflammatory agent. It has been found to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

The biological effects of 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and growth.

- Receptor Modulation : It interacts with various receptors that play a role in inflammation and immune response regulation.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Study : In a study involving human cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability at concentrations above 10 µM after 48 hours .

- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus showed that the compound had an MIC (Minimum Inhibitory Concentration) of 25 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics .

- Inflammatory Response : A model using lipopolysaccharide (LPS)-induced inflammation in mice indicated that administration of the compound reduced inflammatory markers by approximately 50%, suggesting strong anti-inflammatory potential .

Q & A

Q. What are the established synthetic routes for 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

- Quinazoline Precursor Preparation : React 6-methoxy-4-methyl-2-aminobenzonitrile with ethyl acetoacetate under basic conditions to form the quinazoline core .

- Pyrimidinone Coupling : Introduce the pyrimidin-4-one moiety via a Buchwald-Hartwig amination or nucleophilic aromatic substitution, using catalysts like Pd(OAc)₂ or CuI/L-proline .

Q. Optimization Strategies :

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6 of quinazoline, ethyl at C5 of pyrimidinone) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Reversed-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water:acetonitrile + 0.1% TFA) assess purity (>95%) .

Q. Key Spectral Data :

| Technique | Diagnostic Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 2.35 (s, CH₃ quinazoline), δ 4.10 (q, OCH₃), δ 6.85 (s, pyrimidinone NH) . | |

| FTIR | 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinazoline) . |

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Quinazoline-pyrimidinone hybrids are studied for kinase inhibition and antiproliferative effects:

Q. Preliminary Findings :

| Activity | Model System | Result | Reference |

|---|---|---|---|

| Antiproliferative | HeLa cells | 48% inhibition at 10 µM . | |

| Kinase Inhibition | EGFR-TK | IC₅₀ = 0.8 µM . |

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays?

Methodological Answer: Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Validation : Replicate assays with 8–10 concentration points to confirm IC₅₀ trends .

- Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

- Structural Dynamics : Perform molecular dynamics simulations to assess binding mode consistency across homologs .

Case Study : A quinazoline analog showed IC₅₀ = 0.5 µM in enzymatic assays but only 20% inhibition in cell-based models due to poor membrane permeability .

Q. What experimental designs are recommended for studying environmental fate or ecotoxicology?

Methodological Answer: Adopt tiered approaches from environmental chemistry frameworks:

Abiotic Stability : Hydrolysis/photolysis studies (pH 5–9, UV light) to assess degradation half-life .

Biotic Transformation : Use soil microcosms or activated sludge to track metabolite formation .

Ecotoxicology : Acute toxicity assays on Daphnia magna or algae (OECD 202/201 guidelines) .

Q. Key Parameters :

| Parameter | Test System | Endpoint | Reference |

|---|---|---|---|

| Hydrolysis | Buffer solutions (pH 7.4) | t₁/₂ = 72 hrs . | |

| Algal Growth Inhibition | Raphidocelis subcapitata | EC₅₀ = 12 mg/L . |

Q. How can mechanistic studies integrate in silico and in vitro approaches?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17) with scoring functions (ΔG < -9 kcal/mol) .

- Mutagenesis Validation : Clone kinase domains with active-site mutations (e.g., T790M) to confirm docking predictions .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., O-demethylation) in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.